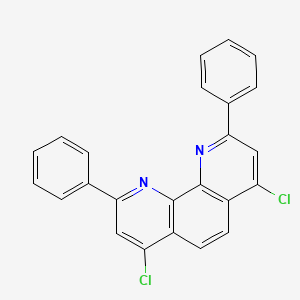
4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenanthroline, a heterocyclic organic compound, and is characterized by the presence of chlorine and phenyl groups at specific positions on the phenanthroline ring. This compound is of significant interest in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline typically involves the chlorination of 2,9-diphenyl-1,10-phenanthroline. One common method includes the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 7 positions. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Complex Formation: It can form complexes with metal ions, which is particularly useful in coordination chemistry and catalysis.
Scientific Research Applications
4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also used in the study of DNA interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline involves its ability to interact with metal ions and biological molecules. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can intercalate with DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4,7-Dichloro-2,9-diphenyl-1,10-phenanthroline can be compared with other phenanthroline derivatives, such as:
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: This compound has methyl groups instead of chlorine atoms, which affects its chemical reactivity and applications.
4,7-Diphenyl-1,10-phenanthroline: Lacks the chlorine atoms, making it less reactive in certain substitution reactions but still useful in coordination chemistry.
4,7-Diamino-1,10-phenanthroline:
Properties
Molecular Formula |
C24H14Cl2N2 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4,7-dichloro-2,9-diphenyl-1,10-phenanthroline |
InChI |
InChI=1S/C24H14Cl2N2/c25-19-13-21(15-7-3-1-4-8-15)27-23-17(19)11-12-18-20(26)14-22(28-24(18)23)16-9-5-2-6-10-16/h1-14H |
InChI Key |
FKFPVZRPWMREGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4Cl)C5=CC=CC=C5)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509480.png)
![(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminoethylamino)-4-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-5-(diaminomethylideneamino)pentyl]amino]-3-methylpentyl]amino]-5-(diaminomethylideneamino)pentyl]pyrrolidin-2-yl]methylamino]hexyl]amino]-4-methylpentyl]amino]hexyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12509482.png)

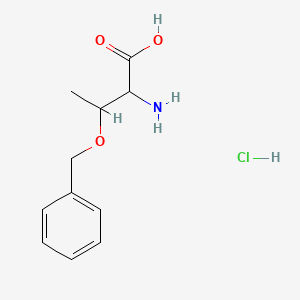
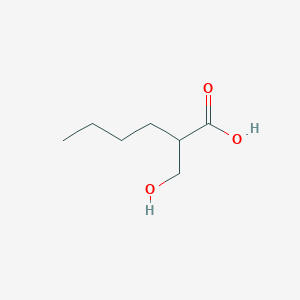
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-6-methylpyrimidine](/img/structure/B12509493.png)
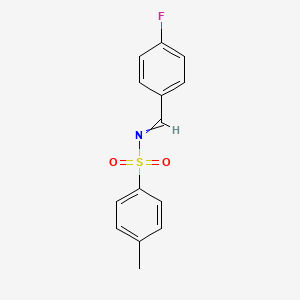

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)
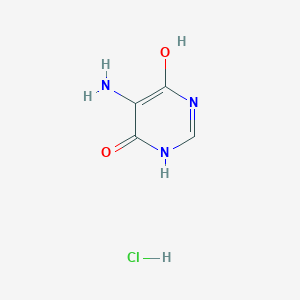

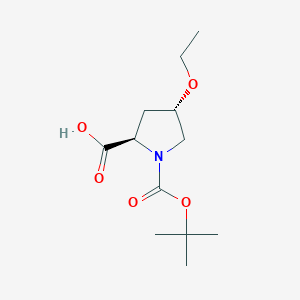
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)
